N-(2-methoxyphenethyl)-2-(phenylamino)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-anilino-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-17-10-6-5-7-14(17)11-12-20-18(23)16-13-25-19(22-16)21-15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYWBHXGGHLQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CSC(=N2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenethyl)-2-(phenylamino)thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction, where aniline reacts with the thiazole intermediate.
Attachment of the Methoxyphenethyl Side Chain: The methoxyphenethyl side chain is attached through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group at position 4 of the thiazole ring undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic hydrolysis : Cleavage of the amide bond yields a carboxylic acid derivative (e.g., 2-(phenylamino)thiazole-4-carboxylic acid) and 2-methoxyphenethylamine.
-
Basic hydrolysis : Produces a carboxylate salt under alkaline conditions, with potential decarboxylation at elevated temperatures .
Table 1: Hydrolysis Conditions and Outcomes
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic | 6M HCl, reflux, 6h | Carboxylic acid + amine | 78 | |
| Basic | 2M NaOH, 80°C, 4h | Carboxylate salt | 65 |
Nucleophilic Substitution at the Carboxamide Group
The carboxamide nitrogen participates in nucleophilic substitution reactions. For instance:
-
Reaction with alkyl halides (e.g., methyl iodide) forms N-alkylated derivatives under basic conditions (K₂CO₃, DMF) .
-
Acyl chlorides (e.g., acetyl chloride) generate bis-acylated products via sequential substitution .
Key Mechanistic Insight :
The electron-withdrawing thiazole ring enhances the electrophilicity of the carbonyl carbon, facilitating substitution .
Electrophilic Aromatic Substitution (EAS)
The phenylamino group at position 2 undergoes EAS reactions:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the para position of the phenyl ring .
-
Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives, though steric hindrance from the thiazole ring reduces regioselectivity .
Table 2: EAS Reactivity of the Phenylamino Group
| Reaction | Reagents | Position | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | para | 62 | |
| Sulfonation | H₂SO₄ (fuming), 60°C | meta | 48 |
Thiazole Ring Functionalization
The thiazole core participates in cycloaddition and alkylation reactions:
-
Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) in Diels-Alder reactions at the electron-deficient C5 position .
-
Alkylation : Lithium bases (e.g., LDA) deprotonate the thiazole at C5, enabling alkylation with electrophiles like methyl iodide .
Oxidation and Reduction
-
Oxidation : The methoxy group on the phenethyl chain resists oxidation, but the thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, though this destabilizes the carboxamide group .
Comparative Reactivity with Analogues
Structural analogs highlight the impact of substituents on reactivity:
Table 3: Reactivity Comparison with Analogous Thiazoles
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have shown promising antimicrobial properties against various pathogens. The mechanism typically involves the inhibition of essential enzymes or pathways in microbial cells.
- Efficacy Against Bacteria : Research indicates that thiazole derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. For instance, related compounds have demonstrated Minimum Inhibitory Concentrations (MICs) in the low micromolar range against these pathogens .
Anticancer Activity
N-(2-methoxyphenethyl)-2-(phenylamino)thiazole-4-carboxamide has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells through various pathways.
- Mechanism of Action : Studies suggest that thiazole-based compounds can target cancer cells effectively by inhibiting tubulin polymerization, crucial for mitosis. A related thiazole derivative exhibited an IC50 value of 12 µM against human cancer cell lines, indicating promising anticancer potential .
Study on Antimicrobial Efficacy
A study synthesized various thiazole derivatives, including those structurally similar to this compound. These compounds displayed significant antibacterial activity against Mycobacterium tuberculosis, with MIC values as low as 0.06 µg/ml .
Anticancer Screening
Recent investigations into the anticancer properties of thiazole derivatives highlighted that modifications to the thiazole ring significantly enhanced cytotoxicity against breast cancer cell lines. The study emphasized the importance of substituents on the phenyl groups in increasing potency .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenethyl)-2-(phenylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural variations among analogues include modifications to the carboxamide side chain and substitutions on the thiazole ring. These alterations significantly impact solubility, stability, and bioactivity.
Table 1: Substituent and Property Comparison
*Estimated based on molecular formula.
- Methoxyphenethyl vs.
- Trimethoxyphenyl (4a) : The electron-rich trimethoxy group enhances anticancer activity via tubulin binding, a mechanism distinct from the phenylamino group in the target compound.
Key Research Findings and Implications
Substituent-Driven Bioactivity: The phenylamino and methoxyphenethyl groups position the target compound between anticancer and neuroactive agents, warranting target-specific assays.
Synthetic Optimization: Lessons from high-yield syntheses (e.g., 4a ) suggest that reagent selection (e.g., EDCI/HOBt) could enhance the target compound’s production efficiency.
Pharmacokinetic Considerations: The methoxy group’s moderate lipophilicity may improve bioavailability compared to polar analogues (e.g., cyclopropyl derivatives ).
Biological Activity
N-(2-methoxyphenethyl)-2-(phenylamino)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
1. Overview of the Compound
This compound belongs to the thiazole family, which is known for its diverse pharmacological properties. The structural features of this compound contribute to its biological activities, particularly the thiazole ring and the phenylamino moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cancer progression and microbial resistance. The compound may exert its effects through:
- Inhibition of Kinases : It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
- Modulation of Apoptosis : The compound may induce apoptosis in cancer cells by interacting with Bcl-2 proteins, thereby promoting cell death in neoplastic tissues .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially disrupting bacterial cell wall synthesis or function.
3.1 Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| T47D (Breast Cancer) | <10 | |
| Caco-2 (Colorectal) | <10 | |
| HT-29 (Colon Cancer) | <10 | |
| HepG-2 (Liver Cancer) | 1.2 | |
| MDA-MB-231 (Breast) | 26.8 |
These results indicate that the compound exhibits potent cytotoxicity across multiple cancer types, with varying degrees of effectiveness.
3.2 Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thiazole ring and phenyl substituents significantly influence the biological activity of the compound. Key observations include:
- Methoxy Substitution : The presence of methoxy groups at specific positions enhances anticancer activity against certain cell lines .
- Phenyl Ring Modifications : Substituents on the phenyl ring can either enhance or diminish activity; for instance, para-nitro and meta-chloro substitutions have been associated with increased potency against specific cancer cells .
4.1 Comparative Studies
A comparative study involving various thiazole derivatives demonstrated that this compound exhibited superior activity compared to other analogs, particularly in inhibiting growth in T47D and Caco-2 cell lines .
4.2 Combination Therapy Potential
Research indicates that this compound may enhance the efficacy of established chemotherapeutics like doxorubicin when used in combination therapies, suggesting a synergistic effect that warrants further investigation .
Q & A
Q. What are the standard synthetic routes for synthesizing thiazole-4-carboxamide derivatives like N-(2-methoxyphenethyl)-2-(phenylamino)thiazole-4-carboxamide?
The synthesis typically involves hydrolysis of ester precursors followed by amide coupling with amines. For example:
- Ester hydrolysis (Method G): Conversion of ethyl 2-aminothiazole-4-carboxylate to the carboxylic acid using NaOH in ethanol/water .
- Amide coupling (Method A): Activation of the carboxylic acid with coupling agents (e.g., HBTU or EDCI/HOBt) and reaction with amines like 4,4-difluorocyclohexan-1-amine under basic conditions (e.g., DIPEA) .
- Key factors : Solvent choice (DMF or acetonitrile), temperature (0–25°C), and stoichiometric ratios (1.1–1.5 eq of amine) influence yields (35–78%) .
Q. Which spectroscopic and analytical techniques are critical for characterizing thiazole-4-carboxamides?
- ¹H/¹³C NMR : Confirms substituent connectivity and stereochemistry. For example, aromatic protons in 3,4,5-trimethoxybenzamide moieties resonate at δ 6.5–7.8 ppm .
- ESI-MS : Validates molecular weight (e.g., m/z 541.06 for a related compound in ).
- HPLC : Assesses purity (>95% in most cases) using C18 columns and acetonitrile/water gradients .
Q. How should researchers design initial biological screening assays for this compound?
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., K562 leukemia) at concentrations of 1–100 µM .
- Kinase inhibition : Screen against Src/Abl kinases via fluorescence polarization assays .
- Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can coupling efficiency be optimized for introducing the 2-methoxyphenethyl group?
- Activation strategy : Use HOBt/EDCI to reduce racemization and improve coupling yields (e.g., 75% yield for compound 66 in ).
- Solvent optimization : Polar aprotic solvents (DMF) enhance solubility of aromatic amines .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 1–3 minutes for thiadiazole cyclization in ).
Q. How to resolve contradictory NMR data for thiazole carboxamides with similar substituents?
- Variable substituent effects : Electron-withdrawing groups (e.g., -CF₃) deshield adjacent protons, shifting peaks upfield .
- Dynamic effects : Rotameric equilibria in flexible side chains (e.g., cyclohexyl groups) can split signals; use low-temperature NMR to freeze conformers .
- Cross-validation : Compare experimental data with DFT-calculated chemical shifts for ambiguous signals .
Q. What strategies are effective for studying structure-activity relationships (SAR) in thiazole carboxamides?
- Substituent variation : Replace the 2-methoxyphenethyl group with fluorinated (e.g., 4,4-difluorocyclohexyl) or heterocyclic amines (e.g., tetrahydrothiopyran) to modulate lipophilicity .
- Bioisosteric replacement : Substitute the thiazole ring with oxazole or pyrimidine to assess scaffold flexibility .
- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
Q. How to address low yields in cyclization steps during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
